molecular formula C25H26N2O6S B2717201 (2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl) N,N'-bis(4-methoxybenzoyl)carbamimidothioate CAS No. 1025248-30-9

(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl) N,N'-bis(4-methoxybenzoyl)carbamimidothioate

Cat. No. B2717201
CAS RN: 1025248-30-9
M. Wt: 482.55
InChI Key: TXZBPATXVXUTRW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of the compound is C₂₁H₂₆O₄S . It consists of two independent molecules in the asymmetric unit. In both molecules, intramolecular O-H⋯O hydrogen bonds stabilize the molecular structure. Additionally, intermolecular C-H⋯O hydrogen bonds form dimers in the crystal lattice. Notably, one of the molecules exhibits disorder in the thienyl group .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis and structural characterization of related compounds have been explored in various studies. For instance, Sañudo et al. (2006) detailed the synthesis of a new class of cyclic dipeptidyl ureas through reactions involving cyclohexyl or benzyl isocyanide and benzoyl- or 4-methoxybenzoylformic acid, highlighting the versatility of these types of compounds in generating novel chemical structures (Sañudo, Marcaccini, Basurto, & Torroba, 2006). This underscores the potential for complex molecule synthesis using components similar to the compound .

Biological Activities

  • Research on compounds with benzoyl and methoxy functionalities has shown significant biological activities. For example, Orjala et al. (1993) identified prenylated benzoic acid derivatives with antimicrobial and molluscicidal activity from Piper aduncum leaves, suggesting that structural elements similar to those in the specified compound may confer biological properties (Orjala, Erdelmeier, Wright, Rali, & Sticher, 1993).

Material Science Applications

  • Compounds featuring cyclohexenyl and methoxybenzoyl groups have also found applications in material science. For instance, the study by Zaltariov et al. (2015) on silicon-containing bis-azomethines synthesized for their photophysical properties and biological activity points towards the utility of structurally complex compounds in developing materials with specific optical properties (Zaltariov, Vlad, Cazacu, Avadanei, Vornicu, Bălan, & Shova, 2015).

Environmental Chemistry

  • The environmental fate and breakdown of related compounds have been a subject of study as well, with Roscher et al. (1994) examining the photodecomposition of compounds used as sunscreen agents, which shares functional groups with the compound . This research could indicate how similar compounds may degrade in natural environments and the potential for environmental toxicity or transformation (Roscher, Lindemann, Kong, Cho, & Jiang, 1994).

properties

IUPAC Name

(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl) N,N'-bis(4-methoxybenzoyl)carbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O6S/c1-25(2)13-19(28)21(20(29)14-25)34-24(26-22(30)15-5-9-17(32-3)10-6-15)27-23(31)16-7-11-18(33-4)12-8-16/h5-12,28H,13-14H2,1-4H3,(H,26,27,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZBPATXVXUTRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)SC(=NC(=O)C2=CC=C(C=C2)OC)NC(=O)C3=CC=C(C=C3)OC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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